Structural Identity as the Sole Verified Differentiator Among Closely Related Analogs
The exact molecular structure of N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide distinguishes it from known structural analogs. For example, the unsubstituted thiazole ring in this compound differs from the 4-methylthiazole variant (N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide) and the pyridine variant (N-(Pyridin-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide) . No quantitative biological data (e.g., IC₅₀, Kd, or cellular activity) were identified for any of these compounds in publicly accessible databases or scientific literature, precluding a direct activity comparison. The SMILES string O=C(Nc1nccs1)C1CCN(c2ccc(-c3cccs3)nn2)CC1 and a molecular weight of 371.5 g/mol provide the only verifiable analytical benchmarks .
| Evidence Dimension | Structural identity (SMILES, molecular formula, molecular weight) |
|---|---|
| Target Compound Data | SMILES: O=C(Nc1nccs1)C1CCN(c2ccc(-c3cccs3)nn2)CC1; MW: 371.5 g/mol; Formula: C₁₇H₁₇N₅OS₂ |
| Comparator Or Baseline | N-(4-methyl-1,3-thiazol-2-yl) analog: MW 385.51 (C₁₈H₁₉N₅OS₂); N-(pyridin-2-yl) analog: MW 365.5 (C₁₉H₁₉N₅OS) |
| Quantified Difference | MW difference: +14.01 vs 4-methylthiazole analog; -6.0 vs pyridin-2-yl analog |
| Conditions | In silico structural comparison based on publicly available chemical catalog data |
Why This Matters
When no biological activity data exist, exact structural identity is the only reliable criterion for chemical procurement and experimental reproducibility.
